

# A Comparative Guide to the Mechanical Properties of Cyclocarbons, Graphene, and Carbon Nanotubes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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The landscape of carbon nanomaterials is continually expanding, offering unprecedented opportunities for innovation across various scientific disciplines. Among the most promising of these materials are cyclocarbons, graphene, and carbon nanotubes (CNTs). Each possesses a unique atomic arrangement, bestowing it with a distinct set of mechanical properties. This guide provides an objective comparison of these properties, supported by available experimental and theoretical data, to aid researchers in selecting the optimal material for their applications.

## Introduction to the Allotropes

Graphene is a two-dimensional, single layer of  $sp^2$ -hybridized carbon atoms arranged in a honeycomb lattice.<sup>[1][2]</sup> It is the fundamental building block for other graphitic materials.<sup>[2]</sup>

Carbon Nanotubes (CNTs) are cylindrical macromolecules formed by rolling up a sheet of graphene.<sup>[1][2][3]</sup> They can be single-walled (SWCNTs) or multi-walled (MWCNTs).<sup>[4][5]</sup> Their properties are dependent on their chiral vector, which describes the rolling direction.

Cyclocarbons are a more recent addition to the family of experimentally realized carbon allotropes.<sup>[6]</sup> These are ring-shaped molecules composed of  $sp$ -hybridized carbon atoms with alternating single and triple bonds.<sup>[7]</sup> The most studied of these is cyclo[1]carbon. Due to their

recent synthesis, the mechanical properties of cyclocarbons are primarily understood through theoretical calculations.[8][9]

## Comparative Mechanical Properties

The mechanical behavior of these carbon allotropes differs significantly due to their distinct structural arrangements. Graphene and carbon nanotubes are renowned for their exceptional strength and stiffness, while cyclocarbons are predicted to be remarkably elastic.[3][8][9]

Property	Cyclo[1]carbon (Theoretical)	Graphene (Experimental/Theoretical)	Carbon Nanotubes (Experimental/Theoretical)
Young's Modulus (TPa)	0.11[8]	~1.0[10][11]	SWCNT: 0.32-1.47; MWCNT: 0.27-0.95[4]
Tensile Strength (GPa)	~5.0 x 10 <sup>-2</sup> (Specific Tensile Strength: 5.0 x 10 <sup>7</sup> N m/kg)[8]	~130[10][11]	SWCNT: up to ~100; MWCNT: 11-63[3]

## Experimental and Theoretical Methodologies

A variety of techniques are employed to characterize the mechanical properties of these nanomaterials.

### Graphene and Carbon Nanotubes

Experimental Techniques:

- Atomic Force Microscopy (AFM): This is a primary method for measuring the mechanical properties of 2D materials and nanotubes.[12]
  - Nanoindentation: A sharp AFM tip is used to indent a suspended graphene sheet or a carbon nanotube.[10][11] The force applied and the resulting displacement are measured to calculate the Young's modulus.[10] For graphene, this method has yielded a Young's modulus of approximately 1.0 TPa.[10]

- Tensile Testing: Individual carbon nanotubes can be gripped and pulled by micro-electro-mechanical systems (MEMS) inside a scanning electron microscope (SEM) or transmission electron microscope (TEM). The applied force and elongation are recorded to determine the tensile strength and Young's modulus. Tensile strengths for individual CNT shells have been measured to be as high as 100 GPa.[3]

#### Theoretical/Computational Methods:

- Molecular Dynamics (MD) Simulations: This approach models the interactions between individual atoms to simulate the material's response to mechanical stress. It is widely used to predict the mechanical properties of both graphene and CNTs, often showing good agreement with experimental results.[13]
- Density Functional Theory (DFT): This quantum mechanical modeling method is used to predict material properties from first principles. It has been used to calculate the intrinsic strength of pristine graphene to be around 130 GPa.[10]

## Cyclocarbons

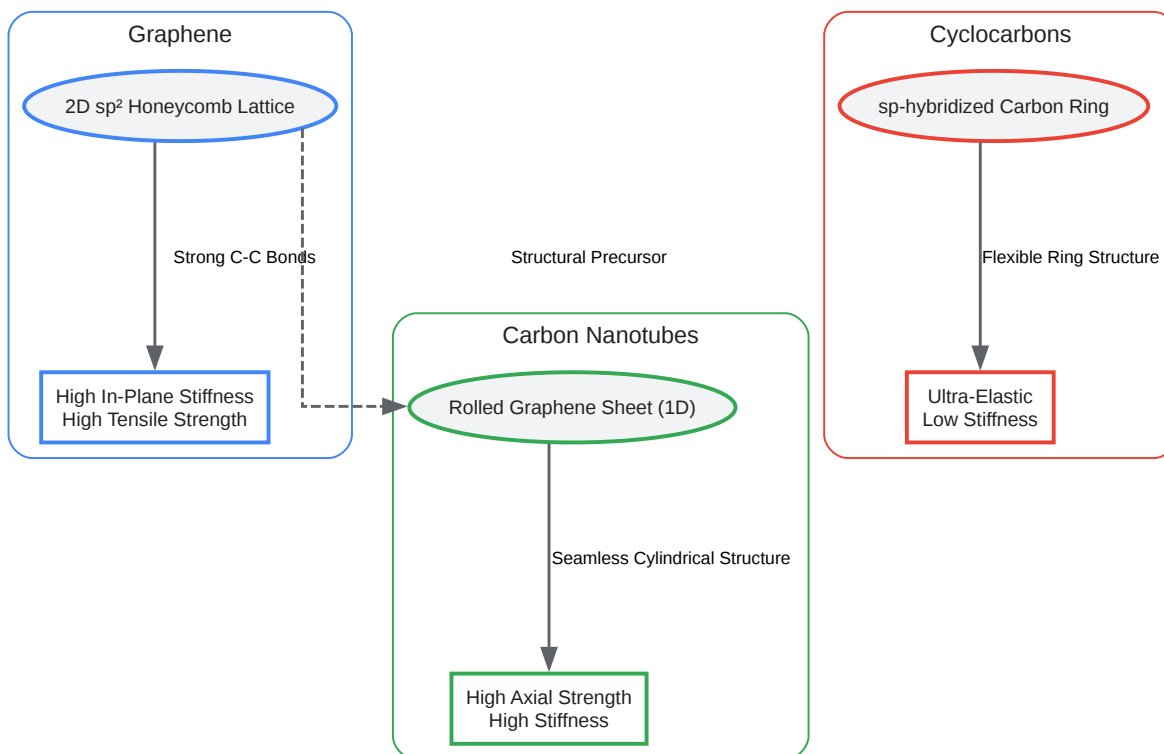
#### Theoretical/Computational Methods:

- First-Principle Calculations (DFT): Due to the challenges in synthesizing and manipulating cyclocarbons, their mechanical properties have been primarily investigated using computational methods. For cyclo[1]carbon, DFT calculations have been used to predict its response to uniaxial tension, revealing its ultra-elastic nature with a Young's modulus of 0.11 TPa.[8][9] The simulations involve applying strain to the molecular structure and calculating the resulting energy changes and forces.[8]

## Structural Basis for Mechanical Properties

The differences in the mechanical properties of cyclocarbons, graphene, and carbon nanotubes are a direct result of their atomic structures and bonding.

Structural Comparison of Carbon Allotropes and Mechanical Properties



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- To cite this document: BenchChem. [A Comparative Guide to the Mechanical Properties of Cyclocarbons, Graphene, and Carbon Nanotubes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256028#cyclocarbon-mechanical-properties-compared-to-graphene-and-carbon-nanotubes]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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